molecular formula C9H9NO B14632373 2H-1,4-Benzoxazine, 3-methyl- CAS No. 55000-20-9

2H-1,4-Benzoxazine, 3-methyl-

Cat. No.: B14632373
CAS No.: 55000-20-9
M. Wt: 147.17 g/mol
InChI Key: GMSWGAOENMAHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,4-Benzoxazine, 3-methyl- is a heterocyclic compound that features an oxazine ring fused with a benzene ring. This compound is of significant interest due to its diverse biological and synthetic applications. The presence of both nitrogen and oxygen atoms in the ring structure contributes to its unique chemical properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazine, 3-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common, particularly at the benzene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazines, dihydrobenzoxazines, and benzoxazine oxides .

Mechanism of Action

Properties

CAS No.

55000-20-9

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

3-methyl-2H-1,4-benzoxazine

InChI

InChI=1S/C9H9NO/c1-7-6-11-9-5-3-2-4-8(9)10-7/h2-5H,6H2,1H3

InChI Key

GMSWGAOENMAHID-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2OC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.